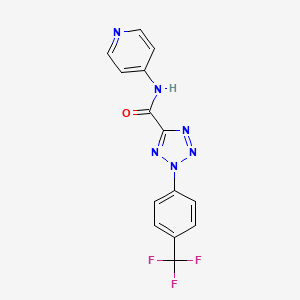

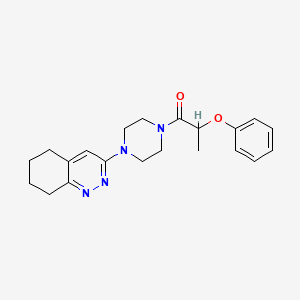

![molecular formula C17H13FN2OS2 B2504190 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477855-97-3](/img/structure/B2504190.png)

3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. The presence of a 4-fluorophenyl group and a thiazolo ring suggests potential biological activity, which could be explored for various therapeutic applications.

Synthesis Analysis

The synthesis of related quinazolinone derivatives involves efficient routes such as sulphur arylation reactions and S-arylation methods . These methods are characterized by simple procedures, high conversion rates, and short reaction times. The starting materials and reagents used in these syntheses are typically accessible, making the process feasible for laboratory preparation.

Molecular Structure Analysis

The molecular structures of similar quinazolinone derivatives have been elucidated using techniques such as Raman analysis, nuclear magnetic resonance (NMR), and X-ray crystallography . These compounds crystallize in different systems, such as monoclinic and orthorhombic, with specific space groups and unit cell parameters. The non-hydrogen atoms in these structures are refined anisotropically, and hydrogen atoms are placed theoretically .

Chemical Reactions Analysis

Quinazolinone derivatives exhibit various chemical reactions, including interactions with enzymes such as tyrosinase . These interactions can lead to the inhibition of enzyme activity, which is significant in the context of developing inhibitors for conditions like hyperpigmentation. The inhibitory activity is often quantified using IC50 values, and the mode of inhibition can be determined through kinetic studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are characterized by their empirical formulas, crystal systems, and space groups . The compounds' stability can be inferred from their melting points, and their solubility can be relevant for biological activity. The electrostatic potential surfaces (ESP) derived from density functional theory (DFT) methods provide insights into the electron distribution within the molecule, which is crucial for understanding reactivity and interactions with biological targets .

Relevant Case Studies

Case studies involving quinazolinone derivatives have demonstrated their potential as antibacterial agents and enzyme inhibitors . For instance, some derivatives have been evaluated against bacterial strains, showing promising antibacterial activity. Additionally, certain quinazolinone compounds have been identified as novel tyrosinase inhibitors, which could be further studied for the development of hyperpigmentation drugs . Another study highlighted the H1-antihistaminic activity of triazoloquinazolinone derivatives, suggesting the therapeutic potential of quinazolinone scaffolds in allergy treatment .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Techniques : Research has explored various synthesis techniques for derivatives of this compound. For instance, Kut et al. (2020) discussed the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization (Kut, Onysko, & Lendel, 2020).

- Chemical Properties : Another study by Kut et al. (2022) focused on the synthesis of thiazoloquinazolinaryltellurid, showcasing the chemical properties and potential applications of these compounds (Kut, Kut, Onysko, & Lendel, 2022).

Biological and Antimicrobial Activities

- Antimicrobial Activities : Alagarsamy et al. (2016) synthesized a series of derivatives and screened them for their antimicrobial activity, identifying several compounds with significant potential (Alagarsamy, Appani, Sulthana, Narendar, & Solomon, 2016).

- Anti-Tubercular Agents : Nagaladinne et al. (2020) conducted synthesis, characterization, and docking studies of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones Linked 1,3-Thiazole Hybrids as potent anti-tubercular agents (Nagaladinne, Hindustan, & Nayakanti, 2020).

Pharmacological Evaluation

- Potential Alpha1-Adrenoceptor Antagonists : Chern et al. (1998) evaluated a series of derivatives as potential alpha1-adrenoceptor antagonists, indicating their potential in treating related conditions (Chern, Tao, Wang, Gutcait, Liu, Yen, Chien, & Rong, 1998).

- Anti-Inflammatory Agents : Manivannan & Chaturvedi (2012) explored the synthesis and docking of non-steroidal anti-inflammatory agents using these derivatives, highlighting their potential in this area (Manivannan & Chaturvedi, 2012).

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS2/c18-11-5-7-13(8-6-11)22-9-12-10-23-17-19-15-4-2-1-3-14(15)16(21)20(12)17/h1-8,12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNIYDOCQPEBAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820719 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-(cyclohexylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2504108.png)

![2,3-Dihydro-2-methylthiazolo[3,2-a]benzimidazole](/img/structure/B2504113.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504116.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-chloro-2-methoxyphenyl)oxalamide](/img/structure/B2504117.png)

![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504118.png)

![1-(2-hydroxyethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4,5,7-tetrone](/img/structure/B2504123.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2504125.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2504129.png)

![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)